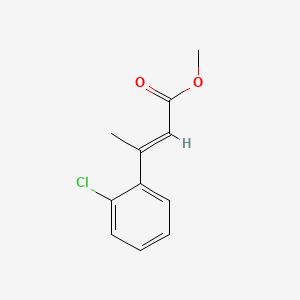
Methyl (E)-3-(2-chlorophenyl)but-2-enoate
描述
Methyl (E)-3-(2-chlorophenyl)but-2-enoate, commonly referred to as MEBCB, is an organic compound belonging to the class of organic compounds known as butenoates. It is a highly versatile compound with a wide range of applications in the field of organic synthesis, as well as in biochemistry and physiology. MEBCB has been used in a variety of laboratory experiments and has been the subject of numerous scientific studies due to its unique properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves the reaction of starting materials through a series of steps to produce the final product. The pathway must be designed to ensure that the reaction proceeds efficiently and with high yield.
Starting Materials
2-chlorobenzaldehyde, methyl acetoacetate, sodium ethoxide, but-2-en-1-ol, acetic acid, sodium chloride, wate
Reaction
Step 1: Dissolve 2-chlorobenzaldehyde (1.0 eq) in acetic acid (10 eq) and add sodium ethoxide (1.2 eq) dropwise with stirring., Step 2: Add methyl acetoacetate (1.1 eq) slowly and stir the mixture for 2 hours at room temperature., Step 3: Add but-2-en-1-ol (1.2 eq) to the reaction mixture and heat the mixture at 80°C for 6 hours., Step 4: Cool the reaction mixture to room temperature and add water (10 eq)., Step 5: Extract the product with ethyl acetate (3 x 10 eq) and dry over sodium chloride., Step 6: Concentrate the organic layer under reduced pressure to obtain Methyl (E)-3-(2-chlorophenyl)but-2-enoate as a yellow oil.
科学研究应用
MEBCB has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme kinetics, and the study of drug metabolism. It has also been used to study the structure-activity relationships of drugs, as well as to study the interactions between drugs and biological systems.
作用机制
MEBCB is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidase. It has also been found to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine.
生化和生理效应
MEBCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase, as well as to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, MEBCB has been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
MEBCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. MEBCB is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted side products. In addition, it is relatively unstable and can degrade over time.
未来方向
There are a number of potential future directions for MEBCB research. One potential direction is to further study its mechanism of action and to develop new compounds that are based on MEBCB. Another possible direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential uses of MEBCB in drug design and development. Finally, further research could be conducted to explore the potential uses of MEBCB in industrial applications.
属性
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKGNLSXUEYGW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269018 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
CAS RN |
1029612-67-6 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



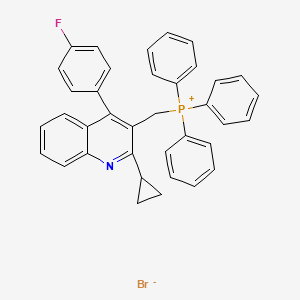
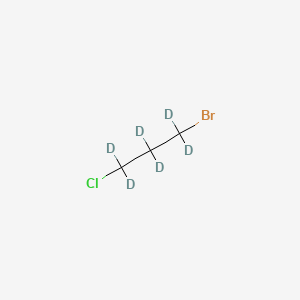

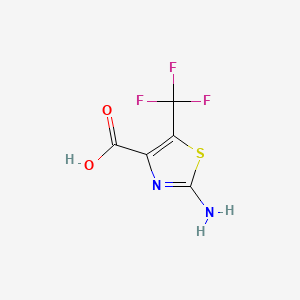
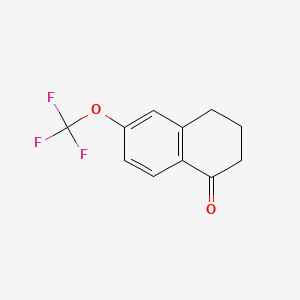
![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
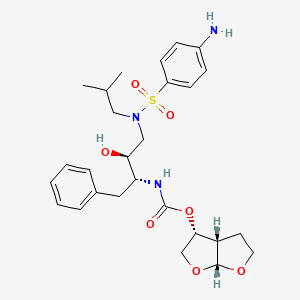
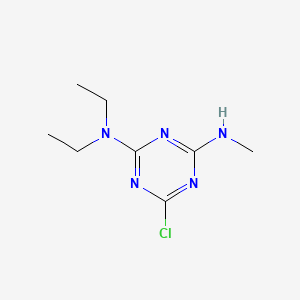
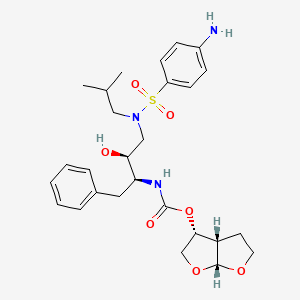
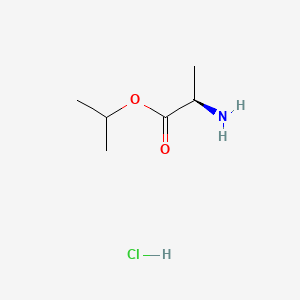
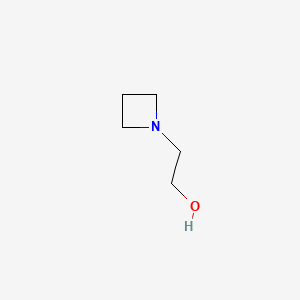

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)